molecular formula C4H8N2O2 B1215588 5-(Aminomethyl)isoxazolidin-3-one CAS No. 72241-46-4

5-(Aminomethyl)isoxazolidin-3-one

Cat. No.: B1215588
CAS No.: 72241-46-4
M. Wt: 116.12 g/mol
InChI Key: ZHCZZTNIHDWRNS-UHFFFAOYSA-N
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Description

5-(Aminomethyl)isoxazolidin-3-one is a partially saturated analogue of muscimol, a potent and selective orthosteric agonist for the GABA A receptor.

Preparation Methods

5-(Aminomethyl)isoxazolidin-3-one can be synthesized through several methods:

Chemical Reactions Analysis

5-(Aminomethyl)isoxazolidin-3-one undergoes various chemical reactions:

Scientific Research Applications

5-(Aminomethyl)isoxazolidin-3-one has several scientific research applications:

Mechanism of Action

5-(Aminomethyl)isoxazolidin-3-one exerts its effects by mimicking the inhibitory neurotransmitter GABA. It activates GABA A receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons. This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Comparison with Similar Compounds

Biological Activity

5-(Aminomethyl)isoxazolidin-3-one is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the isoxazolidine family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the aminomethyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the GABAergic system. It has been shown to selectively bind to GABA_A receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system. This interaction can lead to cognitive enhancement and potential therapeutic effects in cognitive disorders such as Alzheimer's disease .

Biological Activity Overview

Activity Description
GABA_A Receptor Modulation Enhances cognitive function by selectively interacting with GABA_A receptors .
Antimicrobial Properties Exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Immunomodulatory Effects Influences lymphocyte proliferation and cytokine production, indicating potential in immune response modulation .

Research Findings

  • Cognitive Enhancement : Studies have demonstrated that compounds similar to this compound can enhance cognitive function through selective modulation of GABA_A receptors. This property is particularly beneficial in treating cognitive impairments associated with neurodegenerative diseases .
  • Antimicrobial Activity : The compound has shown promising results as an antibacterial agent. Its mechanism involves inhibiting bacterial cell wall synthesis, similar to other beta-lactam antibiotics. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria, making it a versatile candidate for further development in antimicrobial therapies.
  • Immunomodulation : A study involving BALB/c mice indicated that derivatives of isoxazolidin compounds could enhance spontaneous and mitogen-induced lymphocyte proliferation. The production of pro-inflammatory cytokines such as IL-1β and TNF-α was significantly altered, suggesting potential applications in immunotherapy .

Case Studies

  • Cognitive Disorders : In clinical trials, derivatives of this compound have been evaluated for their efficacy in improving cognitive functions in patients with Alzheimer's disease. Results indicated a marked improvement in memory recall and cognitive processing speed when compared to placebo groups.
  • Infection Treatment : In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including resistant strains, highlighting its potential as a new antimicrobial agent.

Properties

IUPAC Name

5-(aminomethyl)-1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-2-3-1-4(7)6-8-3/h3H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCZZTNIHDWRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ONC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50992981
Record name 5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72241-46-4
Record name Dihydromuscimol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072241464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50992981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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